Mannosucrose Is ~5‑Fold Less Sweet Than Sucrose: Quantitative Sensory Benchmark
Head‑to‑head psychophysical evaluations demonstrate that mannosucrose is approximately five times less sweet than sucrose [1]. In the same study, the altro‑isomer was entirely devoid of sweetness, establishing that the equatorial vs axial configuration at C‑2 of the pyranosyl ring directly governs sweetness potency [1].
| Evidence Dimension | Relative sweetness intensity (sucrose = 1.0) |
|---|---|
| Target Compound Data | ~0.2 (i.e., ~5‑fold lower) |
| Comparator Or Baseline | Sucrose: 1.0 (reference standard); Altro‑sucrose: 0 (sweetness absent) |
| Quantified Difference | Mannosucrose sweetness ≈ 20% of sucrose; ~5‑fold reduction |
| Conditions | Human sensory panel; comparative psychophysical evaluation; published in Carbohydrate Research (1997) |
Why This Matters
This quantifiable sweetness reduction makes mannosucrose a valuable tool for formulating reduced‑sweetness carbohydrate products where sucrose would deliver excessive sweetness.
- [1] Lichtenthaler, F. W., & Mondel, S. Manno- and altro-sucrose, and some amino-analogues. Carbohydrate Research, 303(3), 293–302. 1997. View Source
